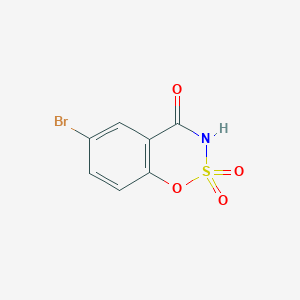

6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Description

6-Bromo-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione (CAS: 115438-12-5) is a heterocyclic compound featuring a benzoxathiazine core with a bromine substituent at position 4. Its molecular formula is C₇H₄BrNO₄S, with a molecular weight of 278.08 g/mol. The IUPAC name is 6-bromo-2,2-dioxo-1,2λ⁶,3-benzoxathiazin-4-one, and its structure includes a sulfonamide-like sulfur-oxygen system (λ⁶ notation) . Key properties include an XLogP3 value of 1.4, indicating moderate lipophilicity, and a collision cross-section (CCS) of ~139–144 Ų for common adducts (e.g., [M+H]⁺) .

This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its bromine substituent enhances electrophilic reactivity, making it a versatile precursor for cross-coupling reactions or further functionalization .

Properties

Molecular Formula |

C7H4BrNO4S |

|---|---|

Molecular Weight |

278.08 g/mol |

IUPAC Name |

6-bromo-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |

InChI |

InChI=1S/C7H4BrNO4S/c8-4-1-2-6-5(3-4)7(10)9-14(11,12)13-6/h1-3H,(H,9,10) |

InChI Key |

LEEYRZHQZBNJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NS(=O)(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the benzoxathiazine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzoxathiazines

6-Bromo-3-methyl-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione

- Molecular Formula: C₈H₆BrNO₄S

- Key Differences : A methyl group at position 3 alters steric and electronic properties.

- Physicochemical Properties: Higher molecular weight (291.93 g/mol) and CCS values (e.g., [M+H]⁺ CCS: 138.9 Ų vs. 139.1 Ų for the non-methylated parent compound). The methyl group increases lipophilicity (XLogP3: 1.7) .

- Applications : The methyl substituent may enhance metabolic stability in drug design but reduces solubility compared to the parent compound.

6-Chloro-3-(2-chlorophenyl)-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione

- Molecular Formula: C₁₃H₇Cl₂NO₄S

- Key Differences : Chlorine replaces bromine at position 6, and a 2-chlorophenyl group is added at position 3.

- Physicochemical Properties : Higher molecular weight (344.17 g/mol ) and increased steric bulk. The dual chlorine substituents enhance electrophilicity but may reduce bioavailability .

5-Chloro-6-methyl-3,4-dihydro-1,2λ⁶,3-oxathiazine-2,2,4-trione

Heterocyclic Derivatives with Modified Cores

3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

- Molecular Formula : C₁₆H₁₀BrN₂O₅S

- Key Differences : Incorporates a chromen-4-one moiety and a benzothiadiazine core instead of benzoxathiazine.

Acesulfame Potassium (6-Methyl-3,4-dihydro-1,2λ⁶,3-oxathiazine-2,2,4-trione potassium salt)

Functional Group Variations

Ethyl 2-[(4-bromophenyl)methoxy]-1,3-oxazole-4-carboxylate

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | CCS [M+H]⁺ (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 6-Bromo-3,4-dihydro-1,2λ⁶,3-benzoxathiazine | C₇H₄BrNO₄S | 278.08 | 1.4 | 139.1 | Br at C6 |

| 6-Bromo-3-methyl analog | C₈H₆BrNO₄S | 291.93 | 1.7 | 138.9 | Br at C6, CH₃ at C3 |

| 6-Chloro-3-(2-chlorophenyl) analog | C₁₃H₇Cl₂NO₄S | 344.17 | 3.1 | N/A | Cl at C6, 2-Cl-C₆H₄ at C3 |

| Acesulfame Potassium | C₄H₄KNO₄S | 201.24 | -0.8 | N/A | K⁺ salt, CH₃ at C6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.